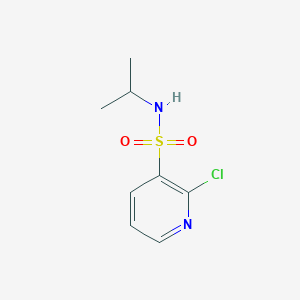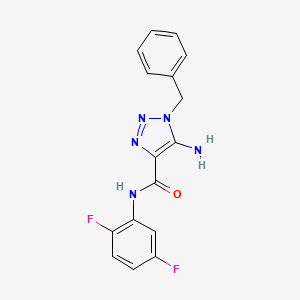
2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C8H11ClN2O2S and a molecular weight of 234.71 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its pyridine ring substituted with a chloro group at the second position and a sulfonamide group at the third position, which is further substituted with an isopropyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide typically involves the reaction of 2-chloropyridine-3-sulfonyl chloride with isopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like ethanol or toluene.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl compounds formed through the Suzuki-Miyaura coupling process.
Applications De Recherche Scientifique
2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity . The chloro and isopropyl groups contribute to the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: Similar structure with a phenylethyl group instead of an isopropyl group.
2-chloropyridine-3-sulfonamide: Lacks the isopropyl substitution, leading to different chemical and biological properties.
2-chloropyrimidine-3-sulfonamide: Contains a pyrimidine ring instead of a pyridine ring, affecting its reactivity and applications.
Uniqueness
2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the isopropyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets .
Propriétés
IUPAC Name |
2-chloro-N-propan-2-ylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c1-6(2)11-14(12,13)7-4-3-5-10-8(7)9/h3-6,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZOWOXYQNKKEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(N=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B2741575.png)

![5-(furan-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2741579.png)

![Methyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propanoate](/img/structure/B2741582.png)
![2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]propan-1-one](/img/structure/B2741587.png)


![N-(1-Cyanocyclohexyl)-2-[2-[5-(methoxymethyl)furan-2-yl]pyrrolidin-1-yl]propanamide](/img/structure/B2741592.png)
![3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B2741593.png)



